molecular formula C19H17BrN2O B2566525 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 805254-20-0

3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No. B2566525
CAS RN: 805254-20-0
M. Wt: 369.262
InChI Key: ZSJKWLUREPUJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTPCP and belongs to the class of propenamide derivatives.

Scientific Research Applications

Molecular Structure and Enzyme Inhibition

Molecular Characteristics and Enzyme Targeting : Analogs of the active metabolite of leflunomide, a drug known for its immunosuppressive properties, share structural similarities with "3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide". These compounds are designed to inhibit the epidermal growth factor receptor (EGFR) through a mechanism that involves locking into a planar conformation favorable for binding the ATP-binding pocket of EGFR. This structural feature suggests potential applications in designing compounds targeting specific enzymes or receptors (Ghosh, Zheng, & Uckun, 1999).

Organic Synthesis and Chemical Reactivity

Cyclization Reactions for Complex Structures : Research on bromophenyl-enamide derivatives, including those structurally related to "this compound", has demonstrated their utility in organic synthesis, such as in the construction of cephalotaxine skeletons through aryl radical cyclization. This indicates their potential in synthesizing complex organic structures, offering pathways for creating novel compounds (Taniguchi et al., 2005).

Enantioselective Alkylation : Studies have shown that enamides, related to the chemical structure , can undergo highly enantioselective alkylation reactions. This process, facilitated by Brønsted-acid catalysis, produces compounds with significant potential in medicinal chemistry and drug design, highlighting the versatility of enamides in synthesizing enantioselective products (Guo et al., 2009).

Antimicrobial and Anticonvulsant Applications

Synthesis of Heterocyclic Compounds : Derivatives of bromophenyl-enamides have been utilized in the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives. Some of these compounds have shown promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Anticonvulsant Properties : Research involving bromophenyl-enamide analogs has also indicated potential in the area of neurology, specifically in the development of anticonvulsant agents. Studies focusing on the structure-activity relationship of these compounds have led to insights into the design of new therapeutic options for seizure disorders (Edafiogho et al., 2003).

properties

IUPAC Name

3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O/c1-12-8-13(2)18(14(3)9-12)22-19(23)16(11-21)10-15-6-4-5-7-17(15)20/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJKWLUREPUJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=CC=C2Br)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.